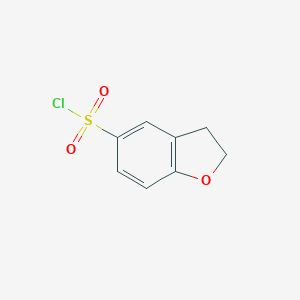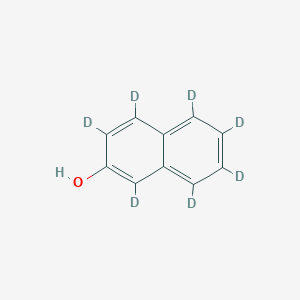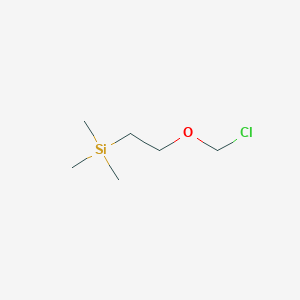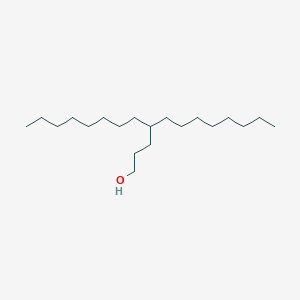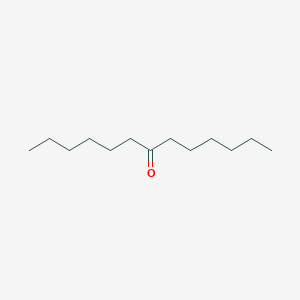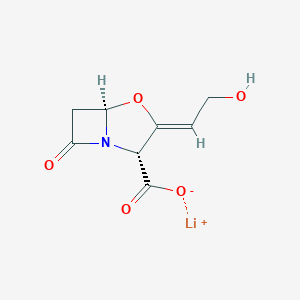
Clavulanate lithium
Übersicht
Beschreibung
Lithium Clavulanat ist eine chemische Verbindung mit der Summenformel C₈H₈LiNO₅. Es ist ein Lithiumsalz der Clavulansäure, die ein Beta-Lactamase-Inhibitor ist. Clavulansäure ist bekannt für ihre Fähigkeit, Beta-Lactamase-Enzyme zu hemmen, die von Bakterien produziert werden, wodurch die Wirksamkeit von Beta-Lactam-Antibiotika verbessert wird. Lithium Clavulanat wird hauptsächlich in der Forschung und in pharmazeutischen Anwendungen eingesetzt .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Lithium Clavulanat erfolgt typischerweise durch die Reaktion von Clavulansäure mit Lithiumhydroxid. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das resultierende Lithium Clavulanat wird durch Kristallisation isoliert. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die Stabilität des Produkts zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Lithium Clavulanat durch die Reaktion einer konzentrierten Lösung von Clavulansäure mit Lithiumhydroxid hergestellt. Das Reaktionsgemisch wird dann einer Kristallisation unterzogen, um reines Lithium Clavulanat zu erhalten. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lithium Clavulanat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lithium Clavulanat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann reduziert werden, um Lithiumsalze von reduzierten Clavulansäurederivaten zu bilden.
Substitution: Lithium Clavulanat kann an Substitutionsreaktionen teilnehmen, bei denen das Lithiumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Kaliumfluorid oder Kaliumcarbonat werden für Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte:
Oxidation: Oxidierte Derivate der Clavulansäure.
Reduktion: Reduzierte Formen der Clavulansäure.
Substitution: Kalium Clavulanat und andere kationische Clavulanatsalze.
Wissenschaftliche Forschungsanwendungen
Lithium Clavulanat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Quantifizierung und Identifizierung von Clavulansäurederivaten verwendet.
Biologie: Lithium Clavulanat wird in Studien eingesetzt, die sich mit der Hemmung von Beta-Lactamase und den Mechanismen der Antibiotikaresistenz befassen.
Medizin: Es wird bei der Entwicklung von pharmazeutischen Formulierungen eingesetzt, die Beta-Lactam-Antibiotika mit Beta-Lactamase-Inhibitoren kombinieren.
Industrie: Lithium Clavulanat wird bei der Herstellung von Antibiotika und als Forschungsinstrument bei der Entwicklung neuer antimikrobieller Mittel eingesetzt
5. Wirkmechanismus
Lithium Clavulanat entfaltet seine Wirkung durch die Hemmung von Beta-Lactamase-Enzymen, die von Bakterien produziert werden. Beta-Lactamase-Enzyme zersetzen Beta-Lactam-Antibiotika und machen sie wirkungslos. Durch die Hemmung dieser Enzyme schützt Lithium Clavulanat das Antibiotikum vor dem Abbau und ermöglicht ihm so, seine antibakterielle Wirkung auszuüben. Die molekularen Ziele von Lithium Clavulanat sind die aktiven Zentren von Beta-Lactamase-Enzymen, wo es einen stabilen Komplex bildet, wodurch verhindert wird, dass das Enzym mit dem Antibiotikum interagiert .
Ähnliche Verbindungen:
- Kalium Clavulanat
- Natrium Clavulanat
- Calcium Clavulanat
Vergleich: Lithium Clavulanat ist durch sein Lithiumion einzigartig, das bestimmte Eigenschaften wie Löslichkeit und Stabilität verleiht. Im Vergleich zu Kalium- und Natrium Clavulanat kann Lithium Clavulanat unterschiedliche pharmakokinetische und pharmakodynamische Profile aufweisen. Die Wahl des Clavulanatsalzes in pharmazeutischen Formulierungen hängt von Faktoren wie Löslichkeit, Stabilität und Verträglichkeit mit anderen Komponenten ab .
Wirkmechanismus
Lithium clavulanate exerts its effects by inhibiting beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes degrade beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, lithium clavulanate protects the antibiotic from degradation, allowing it to exert its antibacterial effects. The molecular targets of lithium clavulanate include the active sites of beta-lactamase enzymes, where it forms a stable complex, thereby preventing the enzyme from interacting with the antibiotic .
Vergleich Mit ähnlichen Verbindungen
- Potassium clavulanate
- Sodium clavulanate
- Calcium clavulanate
Comparison: Lithium clavulanate is unique due to its lithium ion, which imparts specific properties such as solubility and stability. Compared to potassium and sodium clavulanate, lithium clavulanate may exhibit different pharmacokinetic and pharmacodynamic profiles. The choice of clavulanate salt in pharmaceutical formulations depends on factors such as solubility, stability, and compatibility with other components .
Eigenschaften
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61177-44-4 | |
| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANATE LITHIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




